molecular formula C18H16ClNO3S2 B2856007 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide CAS No. 2034584-77-3

2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide

Cat. No. B2856007
CAS RN: 2034584-77-3
M. Wt: 393.9
InChI Key: OHXCEUBVAQNIIC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a member of the class of compounds known as hydroxamic acids, which have been shown to have a wide range of biological activities.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been extensively studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to inhibit the activity of various enzymes involved in these pathways, including histone deacetylases, matrix metalloproteinases, and cyclooxygenases.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to induce apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins. In inflammation, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In neurodegenerative diseases, 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A in lab experiments is its high potency and specificity. 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have a high affinity for its target enzymes, which allows for precise control of its effects. However, one of the limitations of using 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A in lab experiments is its potential toxicity. 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A. One area of research could be the development of new derivatives of 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A with improved potency and specificity. Another area of research could be the identification of new targets for 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A, which could expand its potential applications in various scientific research fields. Finally, research could be focused on the development of new delivery methods for 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A, which could improve its efficacy and reduce its potential toxicity.

Synthesis Methods

2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A is synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 4-chlorophenol with 2-bromoethanol in the presence of a base to form 2-(4-chlorophenoxy)ethanol. The second step involves the reaction of 2-(4-chlorophenoxy)ethanol with 2,2-di(thiophen-2-yl)acetic acid in the presence of a coupling agent to form 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide, or 2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide A.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S2/c19-13-5-7-14(8-6-13)23-11-17(21)20-12-18(22,15-3-1-9-24-15)16-4-2-10-25-16/h1-10,22H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXCEUBVAQNIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide

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